Codonocarpine

Descripción

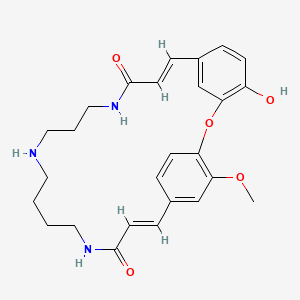

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H31N3O5 |

|---|---|

Peso molecular |

465.5 g/mol |

Nombre IUPAC |

(8E,22E)-4-hydroxy-26-methoxy-2-oxa-11,15,20-triazatricyclo[22.2.2.13,7]nonacosa-1(26),3,5,7(29),8,22,24,27-octaene-10,21-dione |

InChI |

InChI=1S/C26H31N3O5/c1-33-24-18-20-6-10-22(24)34-23-17-19(5-9-21(23)30)7-11-26(32)29-16-4-14-27-13-2-3-15-28-25(31)12-8-20/h5-12,17-18,27,30H,2-4,13-16H2,1H3,(H,28,31)(H,29,32)/b11-7+,12-8+ |

Clave InChI |

FLRXCRYRYZPGPB-MKICQXMISA-N |

SMILES isomérico |

COC1=C2C=CC(=C1)/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C3=CC(=C(C=C3)O)O2 |

SMILES canónico |

COC1=C2C=CC(=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC3=CC(=C(C=C3)O)O2 |

Sinónimos |

codonocarpine |

Origen del producto |

United States |

Occurrence, Isolation, and Structural Elucidation of Codonocarpine Type Alkaloids

Botanical Sources of Codonocarpine and Related Alkaloids

The natural occurrence of this compound-type alkaloids is specific to a few plant genera, most notably Capparis and Codonocarpus. These plants have often been used in traditional medicine, which prompted phytochemical investigations that led to the discovery of these unique compounds.

Capparis decidua as a Primary Source of this compound-Type Alkaloids

Capparis decidua, a resilient shrub found in arid regions of Africa, the Middle East, and Southern Asia, is a principal source of this compound-type alkaloids. uzh.chhrpub.org The root bark of this plant is particularly rich in these compounds. uzh.chresearchgate.netnih.gov Re-investigation of the root bark extract of C. decidua has corrected previous structural misinterpretations and identified four major spermidine (B129725) alkaloids of the this compound type. researchgate.netnih.govuzh.ch

These alkaloids include this compound itself, which was identified for the first time in C. decidua during this re-evaluation, alongside isothis compound, cadabicine, and the novel alkaloid capparidisinine. researchgate.netnih.govuzh.ch Earlier studies had also reported the isolation of related alkaloids such as capparisinine and 15-N-acetyl capparisine from the root bark. hrpub.orgarabjchem.org The presence of this diverse array of spermidine alkaloids underscores the significance of C. decidua as a key botanical source for this class of compounds. hrpub.org

**Table 1: Major this compound-Type Alkaloids from the Root Bark of *Capparis decidua***

| Alkaloid | Molecular Mass (Da) | Reference |

|---|---|---|

| Cadabicine | 435 | nih.govarabjchem.orgrjptonline.org |

| This compound | 465 | nih.govarabjchem.orgrjptonline.org |

| Isothis compound | 465 | nih.govarabjchem.orgrjptonline.org |

| Capparidisinine | 495 | nih.govarabjchem.orgrjptonline.org |

Other Capparis Species Yielding this compound-Related Compounds

Beyond C. decidua, other species within the Capparis genus have been found to produce related alkaloids. Notably, the root of Capparis spinosa has been a subject of study. nih.gov Analysis of its extracts has revealed the presence of several spermidine alkaloids. nih.gov

Research using High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) on C. spinosa root extracts has identified the co-presence of stachydrine (B192444) along with various isobaric forms of capparispine and/or capparisine, both in free and glycosylated forms. nih.gov Crucially, this analysis also pointed to the presence of isobars of isothis compound or this compound as monoglycosides, expanding the known botanical distribution of this compound-related structures. nih.gov

Codonocarpus australis as a Source of Lunaria-Type Alkaloids, Including this compound

The first-ever isolation and structural elucidation of this compound did not originate from the Capparis genus, but from Codonocarpus australis, a plant from the Phytolaccaceae family. rsc.orgrsc.org An examination of the bark of C. australis led to the discovery of this compound, which was identified as a new Lunaria-type alkaloid. rsc.orgiupac.org These alkaloids are characterized by a macrocyclic diamide (B1670390) structure. rsc.org The discovery demonstrated that this class of alkaloids was not confined to the Lunaria genus (family Cruciferae), but also present in an unrelated plant family. rsc.org Strong-acid hydrolysis of this compound isolated from this source yielded spermidine. rsc.org

Advanced Methodologies for Isolation and Purification of this compound-Type Alkaloids

The isolation and structural identification of this compound-type alkaloids from crude plant extracts is a non-trivial process. nih.govnih.gov Their complex structures and the presence of multiple related compounds in the source material necessitate advanced separation and analytical methods. nih.gov

Chromatographic Techniques for Separation and Enrichment

Chromatography is the cornerstone for the separation of this compound-type alkaloids. nih.gov Initial extraction from the plant material, typically the root bark, is often performed using a hydro-methanolic solution. arabjchem.orgrjptonline.org Following concentration of the crude extract, a series of chromatographic steps are employed to isolate the individual alkaloids. arabjchem.orgrjptonline.org

Column chromatography and thin-layer chromatography are fundamental techniques used for the fractionation and purification of these compounds. nih.govarabjchem.orgrjptonline.org Researchers have developed detailed protocols involving multiple chromatographic stages to separate the major alkaloids like cadabicine, this compound, isothis compound, and capparidisinine from one another. nih.gov This often involves a rough initial separation on a silica (B1680970) (SiO2) column to obtain an alkaloid-rich fraction, which is then subjected to further, more refined chromatographic steps. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique that plays a crucial role in both the analysis and purification of this compound-type alkaloids. austinpublishinggroup.com It is particularly valuable for processing multi-component samples from plant extracts on both analytical and preparative scales. austinpublishinggroup.com

HPLC coupled with mass spectrometry (MS), specifically HPLC-ESI-MS (Electrospray Ionization), is a key analytical method. nih.gov This technique is used to analyze the alkaloid fractions obtained from column chromatography. nih.gov For instance, a common method involves using a reversed-phase C18 column with a gradient elution system, such as water and acetonitrile (B52724) (both containing a small percentage of formic acid), to achieve separation. nih.gov The separated compounds are then detected by the mass spectrometer, allowing for identification based on their mass-to-charge ratio (m/z). nih.gov Extracted Ion Chromatograms (EIC) for the specific m/z values of cadabicine (m/z 436.2231), this compound/isothis compound (m/z 466.2237), and capparidisinine (m/z 496.2442) are used to confirm the presence and purity of each compound in the separated fractions. nih.gov

Table 2: HPLC-MS Parameters for this compound Alkaloid Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Reversed-Phase (RP) C18 | nih.gov |

| Mobile Phase | Solvent A: H₂O + 0.1% HCO₂H Solvent B: MeCN + 0.1% HCO₂H | nih.gov | | Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov | | Analysis | Extracted Ion Chromatograms (EIC) for specific m/z values | nih.gov |

Column and Thin-Layer Chromatography Techniques

The isolation of this compound and its related alkaloids from plant extracts is heavily reliant on chromatographic methods. researchgate.netarabjchem.org Column chromatography is a fundamental technique used for the separation of these compounds. arabjchem.orgbio-thing.com In a typical procedure, a crude plant extract is adsorbed onto silica gel and subjected to column chromatography. arabjchem.orgnih.gov Elution with solvent mixtures of increasing polarity, such as petroleum ether/chloroform and chloroform/methanol, allows for the separation of different chemical constituents. arabjchem.org For instance, in the isolation of alkaloids from Capparis decidua, a chloroform-methanol solvent system with varying ratios (e.g., 90:10, 80:20, 50:50, and 20:80) has been successfully employed on a neutral alumina (B75360) column. arabjchem.orgcore.ac.uk

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for the preliminary identification of alkaloid-containing fractions. nih.govsigmaaldrich.com TLC provides a rapid and sensitive method for analyzing the composition of fractions collected from the column. nih.govbjbms.org Specific eluents have been developed to effectively separate spermidine alkaloids. For general screening to determine the presence of any spermidine alkaloids, a mixture of CH₂Cl₂/MeOH/NH₃ (40:13:1) is used. nih.gov For a finer separation to distinguish between different alkaloids, a MeOH/H₂O/NH₃ (15:2:1) system is employed. nih.gov Visualization of the separated spots on the TLC plate is achieved under UV light at 254 nm and by using specific staining reagents like Schlittler reagent, which produces red/violet spots for spermidine alkaloids. nih.gov

Extraction Protocols for Spermidine Alkaloids from Plant Matrices

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material, most commonly the root bark. nih.govwikipedia.org A general method for extracting alkaloids involves processing the raw plant material with alkaline solutions to liberate the alkaloid bases, which are then extracted using organic solvents. wikipedia.org For spermidine alkaloids from Capparis decidua, a common protocol involves extracting the powdered root bark with ethanol. arabjchem.orgrjptonline.org The resulting extract is then concentrated to yield a crude mixture containing various alkaloids. researchgate.netarabjchem.org

In some protocols, a more targeted acid-base extraction is utilized. wikipedia.org The plant material is first treated with an acidic solution to form alkaloid salts, which are water-soluble. The aqueous extract is then made alkaline to convert the salts back into their base form, which can then be extracted with an organic solvent. wikipedia.org Another approach involves the use of solid-phase extraction (SPE) to purify the alkaloids from the crude extract. frontiersin.orgnih.gov For instance, MCX (Mixed-Mode Cation Exchange) cartridges can be used for the purification of total alkaloids from an acidic aqueous extraction. frontiersin.org

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

The definitive identification and structural characterization of this compound and its analogues are accomplished through a combination of powerful analytical techniques.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are vital for determining the molecular weight and fragmentation patterns of this compound and its related compounds. researchgate.netnih.govmdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain the exact mass of the molecule, which in the case of this compound is 465 Da. arabjchem.orgrjptonline.org This high-resolution data allows for the determination of the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com This technique is particularly useful for distinguishing between isomers. nih.gov For instance, while this compound and its isomer isothis compound have the same mass, their MS/MS spectra can show subtle differences. nih.gov The fragmentation patterns observed in MS/MS experiments help to confirm the structural assignments made by NMR. researchgate.net The coupling of high-performance liquid chromatography (HPLC) with MS (HPLC-MS) and MS/MS allows for the separation and identification of individual alkaloids within a complex mixture. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration Determination (if applicable to related compounds)

While not always directly applied to this compound itself, X-ray crystallography is a powerful technique for determining the absolute configuration of related alkaloids. For example, the structure of a new spermidine alkaloid, cadabicine, was determined by X-ray crystallographic and spectral methods. This technique provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline molecule, which is crucial for understanding its biological activity. The absolute configurations of other macrocyclic spermidine alkaloids have also been elucidated using X-ray diffraction. mdpi.com

Isomers and Analogues of this compound

This compound is part of a larger family of structurally related spermidine alkaloids. arabjchem.orgrjptonline.org Several isomers and analogues have been isolated and characterized from various plant sources, primarily from the Capparis genus. arabjchem.orgrjptonline.orgnih.gov

Isothis compound is a prominent isomer of this compound, sharing the same molecular weight of 465 Da. researchgate.netarabjchem.orgrjptonline.org It is frequently found alongside this compound in the root bark of Capparis decidua. researchgate.netrjptonline.org Although they have very similar chromatographic behaviors, slight differences in retention times in HPLC can be observed. nih.gov Other related alkaloids include capparisine and capparisinine , which are also spermidine alkaloids isolated from C. decidua. arabjchem.orgrjptonline.org Capparisinine is a positional isomer of capparidisine. researchgate.net

Further analogues include cadabicine (435 Da) and capparidisinine (495 Da), which are also major alkaloids of the this compound type found in C. decidua. researchgate.netarabjchem.orgrjptonline.org Acetylated derivatives such as 14-N-acetyl isothis compound and 15-N-acetyl capparisine have also been identified. arabjchem.orgrjptonline.org The structural diversity extends to glycosylated forms, with compounds like capparispine 26-O-β-d-glucoside and cadabicine 26-O-β-d-glucoside being isolated from Capparis spinosa. nih.gov The table below summarizes some of the known isomers and analogues of this compound.

| Compound Name | Molecular Weight (Da) | Source |

| This compound | 465 | Codonocarpus australis, Capparis decidua researchgate.netrsc.org |

| Isothis compound | 465 | Capparis decidua researchgate.netarabjchem.orgrjptonline.org |

| Cadabicine | 435 | Cadaba farinosa, Capparis decidua researchgate.netarabjchem.orgrjptonline.org |

| Capparidisinine | 495 | Capparis decidua researchgate.netrjptonline.org |

| Capparisine | Capparis decidua arabjchem.orgrjptonline.org | |

| Capparisinine | Capparis decidua arabjchem.orgrjptonline.org | |

| Capparidisine | Capparis decidua arabjchem.org | |

| 14-N-acetyl isothis compound | Capparis decidua arabjchem.orgrjptonline.org | |

| 15-N-acetyl capparisine | Capparis decidua rjptonline.org | |

| Capparispine | Capparis spinosa | |

| Capparispine 26-O-β-d-glucoside | Capparis spinosa nih.gov | |

| Cadabicine 26-O-β-d-glucoside | Capparis spinosa nih.gov |

Isothis compound: Isolation and Structural Features

Isothis compound is a prominent spermidine alkaloid that has been successfully isolated from the root bark of Capparis decidua. rjptonline.orgarabjchem.org The isolation process is often intricate due to the presence of other structurally similar alkaloids. uzh.chnih.gov

The process typically begins with the extraction of the plant material, usually the root bark, using a hydro-methanolic solvent. rjptonline.org This crude extract then undergoes various chromatographic techniques to separate the different alkaloid fractions. arabjchem.orguzh.ch Thin-layer chromatography (TLC) and column chromatography are commonly employed methods for the separation and purification of isothis compound. rjptonline.orgarabjchem.orguzh.ch The structural elucidation of isothis compound has been achieved through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net These techniques have been crucial in confirming its unique structure as a spermidine alkaloid. researchgate.net

Cadabicine and Capparidisinine as Related Spermidine Alkaloids

Alongside isothis compound, the root bark of Capparis decidua also yields other significant this compound-type alkaloids, namely cadabicine and capparidisinine. rjptonline.orguzh.chnih.gov The co-occurrence of these alkaloids makes their separation challenging, as they exhibit very similar chromatographic behaviors. uzh.ch

Cadabicine was first isolated from Cadaba farinosa and later identified as a major alkaloid in Capparis decidua. arabjchem.orgresearchgate.net Its structure was definitively determined using X-ray crystallography and various spectral methods. researchgate.net Capparidisinine is another key spermidine alkaloid found in Capparis decidua. researchgate.netresearchgate.net Its structure, which was previously undescribed, was elucidated through NMR and MS data. researchgate.netresearchgate.net The biosynthetic pathways of these alkaloids are thought to involve the combination of spermidine with coumaric and/or ferulic acids, followed by phenol (B47542) oxidation. researchgate.netresearchgate.net

The isolation protocol for these alkaloids from Capparis decidua root bark involves a multi-step chromatographic separation to yield pure samples of cadabicine, this compound, isothis compound, and capparidisinine, allowing for their unambiguous structural characterization. uzh.chnih.gov

Biosynthetic Pathways of Codonocarpine Type Alkaloids

Elucidation of Precursor Incorporation in Codonocarpine Biosynthesis

The foundational structure of this compound-type alkaloids is derived from a specific set of precursor molecules. Studies, particularly those re-investigating the alkaloids from the root bark of Capparis decidua, have provided strong evidence for the incorporation of a polyamine and specific hydroxycinnamic acids. researchgate.netuzh.chnih.govresearchgate.net The biosynthetic logic suggests an assembly process where these precursors are linked before a final cyclization step. researchgate.netnih.gov

| Precursor Molecule | Type | Role in Biosynthesis |

| Spermidine (B129725) | Polyamine | Forms the central aliphatic triamine scaffold of the macrocycle. researchgate.netnih.govresearchgate.net |

| p-Coumaric Acid | Hydroxycinnamic Acid | Acylates the terminal amino groups of spermidine, forming an amide bond and contributing one of the phenolic rings. researchgate.netnih.gov |

| Ferulic Acid | Hydroxycinnamic Acid | Acylates the terminal amino groups of spermidine, forming an amide bond and contributing the other phenolic ring (methoxylated). researchgate.netnih.gov |

Spermidine, a ubiquitous polyamine in living organisms, serves as the central structural backbone of this compound. researchgate.netresearchgate.net It is an aliphatic triamine that provides the flexible chain necessary for the formation of the large macrocyclic ring. researchgate.net In plants, spermidine biosynthesis begins with the amino acid ornithine, which is converted to putrescine. metwarebio.comresearchgate.net Spermidine synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine. researchgate.netwikipedia.org In the context of this compound biosynthesis, the two terminal primary amine groups of the spermidine molecule are the sites of acylation, where they are linked to hydroxycinnamic acids to form an open-chain intermediate. researchgate.netnih.gov

The aromatic portions of the this compound structure are derived from hydroxycinnamic acids, which are themselves products of the phenylpropanoid pathway. nih.gov Specifically, this compound incorporates one unit of p-coumaric acid and one unit of ferulic acid. researchgate.netnih.gov These acids form stable amide bonds with the terminal nitrogens of spermidine, creating α,ω-bis-adducts. researchgate.netuzh.chnih.gov This initial acylation step produces a linear, or open-chain, precursor molecule that contains the two phenolic groups necessary for the subsequent ring-closing reaction. The presence of both coumaric and ferulic acids accounts for the specific substitution pattern observed on the two aromatic rings of the final this compound molecule. researchgate.net

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of the linear precursor into the final macrocyclic structure of this compound requires specific enzymatic transformations. While the exact enzymes have not been isolated and characterized for this compound specifically, the chemical reactions involved are well-understood in plant biochemistry, allowing for strong hypotheses about the enzyme classes responsible.

The critical step in the formation of the this compound macrocycle is an intramolecular phenol (B47542) oxidation reaction. researchgate.netuzh.chnih.gov After the formation of the linear spermidine di-amide, the two phenolic rings are positioned in a way that allows for an oxidative coupling to form the diaryl ether bond that closes the ring. researchgate.net This type of reaction is typically catalyzed by oxidative enzymes such as cytochrome P450 monooxygenases or peroxidases. frontiersin.orgmpg.denih.gov These enzymes are known to be key players in the biosynthesis of many complex plant alkaloids, where they perform a wide variety of oxidative reactions, including the C-C and C-O bond formations necessary for creating complex cyclic structures. mpg.denih.gov The oxidation of phenol groups creates phenoxy radicals, which can then couple to form the stable ether linkage, a transformation that is fundamental to the biosynthesis of numerous natural products. openstax.orgmdpi.com

The existence of several related this compound-type alkaloids, such as isothis compound, cadabicine, and capparidisinine, can be explained by variations in the biosynthetic pathway. researchgate.netresearchgate.net These isomers and analogs likely arise from the incorporation of different combinations of hydroxycinnamic acid precursors or from different regiochemistry in the final phenol coupling step. For instance, isothis compound is an isomer of this compound, and its formation could result from an alternative pattern of oxidative coupling. researchgate.net Other alkaloids found alongside this compound, such as cadabicine, are formed from two units of coumaric acid instead of one coumaric and one ferulic acid. researchgate.netnih.gov This demonstrates the flexibility of the enzymatic machinery, which can accept different but structurally related substrates to produce a diversity of alkaloids.

Table of Hypothesized Precursors for this compound-Type Alkaloids

| Alkaloid | Spermidine Units | Coumaric Acid Units | Ferulic Acid Units | Reference(s) |

|---|---|---|---|---|

| This compound | 1 | 1 | 1 | researchgate.net, nih.gov |

| Isothis compound | 1 | 1 | 1 | researchgate.net, nih.gov |

| Cadabicine | 1 | 2 | 0 | researchgate.net, nih.gov |

| Capparidisinine | 1 | 0 | 2 (hypothesized) | researchgate.net, nih.gov |

Genetic and Molecular Factors Influencing this compound Production in Plants

While the specific genes and regulatory networks controlling this compound biosynthesis have not been fully elucidated, general principles of plant secondary metabolism provide a framework for understanding how its production is controlled. The biosynthesis of complex alkaloids is known to be influenced by a combination of genetic and environmental factors that regulate the expression of biosynthetic genes. mdpi.comfrontiersin.org

The production of this compound is dependent on the coordinated expression of genes encoding the enzymes for the entire pathway. This includes enzymes from primary metabolism that supply the precursors (ornithine, spermidine, coumaric acid, and ferulic acid) and the specialized enzymes of the secondary metabolic pathway, such as the acyltransferases that link the precursors and the oxidative enzymes (e.g., cytochrome P450s) that catalyze the final cyclization. mpg.demdpi.com

Synthetic Chemistry of Codonocarpine and Its Analogues

Total Synthesis Strategies for Codonocarpine

The total synthesis of this compound, a complex spermidine (B129725) alkaloid, has been accomplished through various strategies. These routes often involve the use of spermidine and different acyl chlorides as starting materials. smolecule.com The successful synthesis is typically confirmed by spectroscopic methods to ensure the identity and purity of the final product. smolecule.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. numberanalytics.com It involves breaking down the target molecule into progressively simpler precursor structures. amazonaws.combibliotekanauki.pl This process begins with the final product and works backward to identify readily available starting materials. amazonaws.com The transformations in a retrosynthesis, known as "disconnections," must correspond to known and reliable chemical reactions. amazonaws.com

For a complex molecule like this compound, key disconnections are strategically chosen to simplify the intricate macrocyclic and heterocyclic systems. A logical disconnection strategy for an ether, for example, is to break the C–O bond, as ethers can be formed from an alkyl halide and an alkoxide. amazonaws.com The goal is to devise a synthetic pathway that is efficient and leads to a high yield of the target molecule. e3s-conferences.org

Convergent Synthesis Approaches to the this compound Macrocycle

In the context of this compound, a convergent approach would involve the separate synthesis of the aromatic portions and the spermidine-derived backbone. These fragments would then be coupled and cyclized to form the characteristic macrocyclic structure. scholarsresearchlibrary.com High-dilution techniques are often necessary during the cyclization step to favor the formation of the desired intramolecular macrocycle over intermolecular polymerization. smolecule.com The synthesis of macrocycles is a significant area of research, with various strategies being developed to create large, structurally diverse libraries for drug discovery. nih.govrsc.org

Stereoselective Synthesis of Key Intermediates

Many natural products, including alkaloids, possess specific stereochemistry that is crucial for their biological activity. Therefore, the stereoselective synthesis of key intermediates is a critical aspect of the total synthesis of this compound. This involves using chiral starting materials or employing stereocontrolled reactions to create the desired three-dimensional arrangement of atoms. mdpi.com

For instance, methods have been developed for the stereocontrolled synthesis of substituted piperidines, a structural motif present in many alkaloids. nih.gov These methods can involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. mdpi.com The intramolecular Mannich cyclization is one such reaction that can proceed stereospecifically to form bicyclic systems found in certain alkaloids. mdpi.com The development of new stereoselective synthetic methods is an active area of research, with techniques like titanocene(III)-promoted cyclizations being used to create chiral centers with high selectivity. ugr.es

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis is a valuable strategy that utilizes a naturally occurring compound as a starting material for chemical modifications. routledge.comnih.gov This approach is particularly useful for complex molecules like this compound that are available from natural sources, as it can be more efficient than a full total synthesis. nih.govresearchgate.net By chemically modifying the natural product, a wide range of derivatives can be generated, which is essential for studying structure-activity relationships (SAR). nih.govmdpi.com

The modification of natural products can lead to analogues with improved properties, such as enhanced biological activity, better solubility, or reduced toxicity. nih.govuga.edu For example, a series of ether derivatives of the natural product geodin (B1663089) were synthesized, with many showing improved insecticidal and antibacterial activities compared to the parent compound. mdpi.com This highlights the potential of semisynthesis to generate novel and more effective therapeutic agents. researchgate.net

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of biologically active natural products is a cornerstone of medicinal chemistry. nih.govresearchgate.netnih.gov By systematically modifying the structure of this compound, researchers can explore the chemical space around the natural product to identify compounds with improved therapeutic potential.

Rational Design Principles for Structural Modification

Rational drug design involves the strategic modification of a lead compound's structure to enhance its desired pharmacological effects and minimize side effects. researchgate.net For alkaloids, this can involve altering functional groups or changing the stereochemistry to improve interaction with a biological target. pageplace.de The insights gained from the biological activities of various natural and synthetic alkaloids can inform the design of new this compound analogues. researchgate.net

Structural modifications are often guided by an understanding of the structure-activity relationships of related compounds. For instance, in a series of bistetrahydroisoquinoline alkaloids, specific structural features were found to be crucial for their antitumor activity. nih.gov Similarly, for cyclotryptamine alkaloid derivatives, different substitutions led to varying levels of antifungal activity. mdpi.com This knowledge allows for a more targeted approach to the design of new analogues, increasing the likelihood of discovering compounds with superior properties. nih.gov

Exploration of Diverse Synthetic Methodologies

The synthesis of this compound and its analogues has been approached through various methodologies, primarily focusing on the construction of the complex macrocyclic framework. Research in this area has led to the development of both non-regiospecific and highly controlled, regiospecific strategies.

A significant advancement in the field was the development of a regiocontrolled total synthesis of this compound. researchgate.netacs.org This methodology relies on the use of a selectively protected spermidine unit to ensure the correct orientation of the polyamine chain within the macrocycle. By protecting certain nitrogen atoms of spermidine, the acylation and subsequent cyclization reactions are directed to the desired positions, thus avoiding the formation of isomeric byproducts. researchgate.net This approach provides a more efficient and predictable route to the target molecule.

The total synthesis of the Lunaria alkaloid this compound has been described, where the regiospecific formation of the macrocycle is achieved through the use of a properly protected spermidine unit. researchgate.net The key to this regiocontrolled synthesis was the preparation of N2,N3-Di-tert-butoxycarbonylspermidine, which served as a crucial intermediate. acs.org

Broader synthetic strategies for related spermidine alkaloids often involve the formation of a macrolactam ring as a key step. ingentaconnect.comeurekaselect.com These methods can include iron-catalyzed cross-coupling reactions and ring-closing metathesis to construct the macrocyclic system, as demonstrated in the synthesis of isooncinotine. nih.gov Another approach involves macrocyclization through the opening of an oxirane ring, which has been successfully applied to the synthesis of 3-hydroxycelacinnine. researchgate.net While not applied directly to this compound in the reviewed literature, these diverse strategies for constructing complex spermidine alkaloids offer potential avenues for the synthesis of novel this compound analogues.

A summary of the key synthetic methodologies for this compound is presented in the table below.

| Methodology | Key Features | Advantages | Disadvantages | Key Reagents/Intermediates |

| Non-Regiospecific Synthesis | Direct reaction of unprotected spermidine with an activated dicarboxylic acid. | Simpler starting material (unprotected spermidine). | Produces a mixture of isomers, requiring separation. Lower overall yield of the desired product. | Spermidine, Thiazolidine-2-thione diamide (B1670390). epdf.pub |

| Regiocontrolled Synthesis | Use of a selectively protected spermidine derivative to direct the acylation and cyclization. | High regioselectivity, avoids isomeric byproducts. More efficient and predictable synthesis. | Requires additional steps for protection and deprotection of the spermidine unit. | N2,N3-Di-tert-butoxycarbonylspermidine. acs.org |

Structure Activity Relationship Sar Studies of Codonocarpine Type Alkaloids

Impact of Core Skeleton Modifications on Biological Mechanisms

Codonocarpine is a macrocyclic polyamine alkaloid characterized by a spermidine (B129725) unit integrated into a large lactam ring, which is further constrained by a biphenyl (B1667301) ether linkage. The core skeleton of this compound-type alkaloids is defined by this complex macrocyclic architecture. Modifications to this core, such as altering the size of the macrocycle, changing the nature of the polyamine chain, or modifying the biphenyl ether linkage, would be expected to have a profound impact on the molecule's three-dimensional shape, flexibility, and ability to interact with biological targets.

Research on other macrocyclic polyamine alkaloids has shown that the length and constitution of the polyamine chain are critical for biological activity. For instance, in studies of polyamine transport inhibitors, the distance between terminal amino groups was a key parameter in determining inhibitory potency. nih.gov While specific studies on this compound are lacking, it can be hypothesized that modifications to the spermidine backbone, such as using spermine (B22157) or other polyamine analogs, would significantly alter the biological activity.

Influence of Substituent Variations on Mechanistic Potency

The periphery of the this compound molecule is decorated with substituents, and variations in these can fine-tune its biological activity. This compound itself possesses a methoxy (B1213986) group on one of the aromatic rings. Natural analogs of this compound, isolated from Capparis decidua, provide some initial clues into the influence of substituents. uzh.chresearchgate.netnih.gov

For example, isothis compound is an isomer of this compound where the methoxy group is positioned on the other aromatic ring. uzh.chresearchgate.netnih.gov While a direct comparison of the biological activities of this compound and isothis compound is not available in the literature, the existence of this natural isomer suggests that the position of the methoxy group is a key variable.

Another related alkaloid, capparidisinine , contains an additional methoxy group compared to this compound. researchgate.net This variation in methoxylation pattern could influence the molecule's solubility, electronic properties, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets. Cadabicine , another co-isolated alkaloid, lacks the methoxy group and the biphenyl ether linkage, representing a more significant modification. researchgate.netnih.gov

The following table summarizes the key structural differences among these related alkaloids:

| Compound | Key Structural Features | Molecular Weight (Da) |

| This compound | Spermidine macrocycle with biphenyl ether linkage and one methoxy group. | 465 |

| Isothis compound | Isomer of this compound with the methoxy group on the alternate aromatic ring. | 465 |

| Capparidisinine | Contains an additional methoxy group compared to this compound. | 495 |

| Cadabicine | Lacks the biphenyl ether linkage and methoxy group. | 435 |

Systematic synthetic efforts to modify these substituents would be necessary to establish a clear SAR. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups, or introducing substituents at other positions on the aromatic rings, could lead to derivatives with enhanced potency or altered selectivity.

Computational and Theoretical Approaches to this compound SAR

In the absence of extensive experimental SAR data, computational and theoretical methods offer a powerful alternative for predicting the biological activities of this compound derivatives and for guiding future synthetic efforts.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. ijrpr.comscispace.comsciforum.netnih.gov For this compound, molecular docking could be used to screen for potential biological targets and to understand the molecular basis of its activity. For instance, given that some alkaloids have shown activity against targets like the COVID-19 main protease or GABA receptors, this compound and its analogs could be docked into the binding sites of these and other relevant proteins to predict their binding affinities. ijrpr.com

A typical molecular docking workflow would involve:

Obtaining the 3D structure of this compound and its analogs.

Identifying potential protein targets based on known biological activities of similar alkaloids.

Using a docking program to predict the binding poses and calculate binding energies.

Molecular dynamics (MD) simulations could then be used to study the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. mdpi.com A QSAR study on this compound and its analogs could provide valuable insights into the physicochemical properties that are most important for its biological effects.

Based on QSAR studies of other polyamine analogs, key molecular descriptors for this compound would likely include: nih.gov

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Spatial descriptors: Distance between key pharmacophoric features, such as the nitrogen atoms of the spermidine moiety and the aromatic rings.

Lipophilicity descriptors: LogP, which is a measure of a compound's hydrophobicity.

A QSAR model for this compound-type alkaloids could be developed by synthesizing a library of analogs with systematic variations in their structures and then measuring their biological activity in a relevant assay. The resulting data would then be used to generate a predictive QSAR model. Such a model could be used to estimate the activity of yet-unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Mechanistic Investigations of Codonocarpine S Biological Activities: in Vitro and Pre Clinical Cellular/molecular Studies

Cellular and Molecular Targets of Codonocarpine

Understanding how a compound interacts with cellular components is fundamental to elucidating its mechanism of action. For this compound, investigations into its direct molecular targets are an emerging area of research.

Protein interaction profiling is a powerful set of techniques used to identify the specific proteins that a compound binds to within a cell. Methods like affinity-purification mass spectrometry (AP-MS) and protein interaction profile sequencing (PIP-seq) allow for a global assessment of these interactions. nih.govharvard.edu This process can reveal how a compound influences cellular processes and can help in constructing comprehensive protein interaction networks. creative-proteomics.com These networks provide insights into a protein's function, localization, and its role in disease pathways. harvard.edu

Currently, specific protein interaction profiling studies detailing the direct binding partners of this compound are not extensively available in published literature. Such studies would be crucial to precisely map its mechanism of action at a molecular level.

Receptor binding assays are the standard for measuring the affinity of a ligand (like this compound) to a target receptor. giffordbioscience.com These assays can determine key parameters such as the dissociation constant (Kd), which indicates the affinity of a radiolabeled ligand, and the inhibition constant (Ki) or IC50 value for a test compound in competitive binding studies. giffordbioscience.comchelatec.com For the broader class of polyamine alkaloids to which this compound belongs, interactions with ion channels and related receptors are considered significant areas for pharmacological investigation. researchgate.net

However, detailed receptor binding studies that specifically identify the receptors this compound interacts with and quantify these binding affinities are not yet widely documented. Future research employing these techniques will be essential to identify the direct receptor targets of this compound and understand its pharmacological profile.

Mechanistic Basis of Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory effects. researchgate.net The following sections explore the potential molecular pathways that may be responsible for this activity, based on studies of related compounds and alkaloid fractions containing this compound.

The cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins. nih.govresearchgate.net The COX family includes the constitutively expressed COX-1 and the inducible COX-2, which is upregulated during inflammation and is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

While plants containing this compound have been noted for their anti-inflammatory properties, direct experimental evidence demonstrating that this compound itself modulates the activity of COX-1 or COX-2 is limited in the current scientific literature. researchgate.net The inhibition of the COX pathway remains a plausible, yet unconfirmed, mechanism for its anti-inflammatory effects, as this is a common mode of action for many anti-inflammatory agents. mdpi.com

Inflammation is orchestrated by a complex network of chemical signals, including cytokines, which are proteins that regulate immune responses. slideshare.netresearchgate.net Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) play a critical role in initiating and sustaining the inflammatory cascade. mdpi.com

Research on an alkaloid-rich fraction from Capparis deciduas, which contains this compound along with related alkaloids like isothis compound, cadabicine, and capparidisinine, has provided insight into its potential mechanism. This fraction was found to reduce the expression of TNF-α, suggesting that its anti-inflammatory effects may be mediated, at least in part, by suppressing key pro-inflammatory cytokines. sciensage.info

Table 1: Effect of Capparis deciduas Alkaloid Fraction on a Pro-inflammatory Mediator

| Alkaloid Fraction Source | Key Alkaloids Present | Observed Effect | Reference |

|---|---|---|---|

| Capparis deciduas | This compound, Isothis compound, Cadabicine, Capparidisinine | Reduced expression of TNF-α | sciensage.info |

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of the cellular inflammatory response. frontiersin.org Activation of these pathways leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. mdpi.comjmb.or.kr

While direct studies on this compound's effect on these specific pathways are not yet available, research on other anti-inflammatory alkaloids provides a strong basis for a potential mechanism. For instance, the alkaloids rutaecarpine (B1680285) and protopine (B1679745) have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of components within the MAPK and NF-κB pathways. nih.govmdpi.com The observed reduction in TNF-α expression by an alkaloid fraction containing this compound indirectly supports the potential involvement of the NF-κB pathway, as TNF-α is a well-established downstream target of NF-κB activation. mdpi.comsciensage.info This suggests that a likely mechanism for this compound's anti-inflammatory activity involves the suppression of the MAPK and/or NF-κB signaling cascades.

Table 2: Examples of Anti-inflammatory Alkaloids and Their Effects on Signaling Pathways

| Alkaloid | Reported Mechanistic Action | Reference |

|---|---|---|

| Rutaecarpine | Inhibited NF-κB p65 phosphorylation and MAPK signaling | nih.gov |

| Protopine | Blocked nucleoplasm transport of NF-κB p65 and inhibited MAPK signaling | mdpi.com |

Mentioned Compounds

Mechanistic Basis of Antidiabetic Activity

This compound's potential as an antidiabetic agent is understood through its interaction with key molecular pathways involved in glucose homeostasis. Research, particularly on alkaloid-rich fractions containing this compound, has illuminated its role in modulating enzymes of glucose metabolism, regulating glucose transporter proteins, and activating critical nuclear receptors.

Influence on Glucose Metabolism Enzymes (e.g., G6Pase, PEPCK, glucokinase)

This compound is involved in the regulation of crucial enzymes that control hepatic glucose production and utilization. Studies on an alkaloid-rich fraction from Capparis deciduas, which includes this compound, revealed significant effects on enzymes central to gluconeogenesis and glycolysis. sciensage.infotaylorandfrancis.com The fraction was found to impair the activity of Glucose-6-phosphatase (G6Pase) by 44% and significantly decrease the gene expression of both G6Pase and Phosphoenolpyruvate carboxykinase (PEPCK). taylorandfrancis.com G6Pase and PEPCK are rate-limiting enzymes in the gluconeogenesis pathway, which synthesizes glucose. nih.govplos.org By inhibiting these enzymes, this compound-containing extracts can reduce the liver's output of glucose into the bloodstream. taylorandfrancis.com

Conversely, the same alkaloid fraction was shown to significantly improve the expression and activity of glucokinase. sciensage.infotaylorandfrancis.com Glucokinase plays a pivotal role in glycolysis by phosphorylating glucose, which traps it within the cell for energy use or storage, thereby promoting glucose uptake from the blood. touchendocrinology.com This dual action—suppressing glucose production while enhancing glucose utilization—is a key aspect of its antidiabetic mechanism. taylorandfrancis.com

Table 1: Effect of this compound-Containing Alkaloid Fraction on Glucose Metabolism Enzymes

| Enzyme | Pathway | Effect of Alkaloid Fraction | Mechanistic Outcome |

|---|---|---|---|

| Glucose-6-phosphatase (G6Pase) | Gluconeogenesis | Decreased gene expression and activity. sciensage.infotaylorandfrancis.com | Reduced hepatic glucose production. |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Gluconeogenesis | Decreased gene expression. sciensage.infotaylorandfrancis.com | Reduced hepatic glucose production. |

| Glucokinase (GK) | Glycolysis | Increased gene expression. sciensage.infotaylorandfrancis.com | Enhanced hepatic glucose uptake and utilization. |

Regulation of Glucose Transporter Expression (e.g., GLUT-4)

A critical component of glucose control is the transport of glucose from the bloodstream into tissues like skeletal muscle and fat. This process is primarily mediated by the glucose transporter type 4 (GLUT-4). nih.govijbs.com The expression and translocation of GLUT-4 to the cell surface are essential for insulin-stimulated glucose uptake. ijbs.com Research indicates that the alkaloid-rich fraction containing this compound significantly enhances the gene expression of GLUT-4. sciensage.infotaylorandfrancis.com By increasing the amount of GLUT-4, more transporters are available to move to the cell membrane, which can improve glucose uptake by peripheral tissues and help lower blood sugar levels. nih.gov This upregulation of GLUT-4 expression is a key mechanism contributing to improved insulin (B600854) sensitivity and glucose homeostasis. taylorandfrancis.comijbs.com

Activation of PPAR-γ Pathways

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that acts as a master regulator of genes involved in glucose and lipid metabolism. britannica.comnih.gov Activation of PPAR-γ is a well-established mechanism for improving insulin sensitivity. britannica.com Studies have demonstrated that the alkaloid fraction from Capparis deciduas, containing this compound, significantly improves the expression of PPAR-γ. sciensage.infotaylorandfrancis.com By activating the PPAR-γ pathway, this compound can influence the transcription of numerous genes that promote adipogenesis, enhance insulin signaling, and regulate glucose homeostasis, making it a key target in its multifaceted antidiabetic action. britannica.comnih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of alkaloids like this compound are attributed to their ability to interfere with essential microbial functions and structures. The proposed mechanisms involve the disruption of vital metabolic pathways and direct damage to cellular integrity.

Inhibition of Microbial Growth Pathways

Alkaloids can exert their antimicrobial effects by targeting and inhibiting fundamental bacterial processes. mdpi.com A primary mechanism is the inhibition of the synthesis of crucial cellular components. lumenlearning.com This can include blocking the production of the bacterial cell wall, a structure vital for maintaining cell shape and protecting against osmotic stress. researchgate.net Without a properly formed cell wall, bacteria become susceptible to lysis and death. lumenlearning.com Furthermore, alkaloids may interfere with the synthesis of nucleic acids (DNA and RNA) and proteins, which are essential for bacterial replication and survival. mdpi.com By halting these key biosynthetic pathways, alkaloids effectively arrest microbial growth. mdpi.com

Cellular Disruption Mechanisms

A more direct mode of antimicrobial action involves the physical disruption of the microbial cell. Alkaloids are known to compromise the integrity of the bacterial cell membrane. researchgate.net This can occur through interaction with membrane components, leading to increased permeability. doi.org Such damage disrupts the membrane's ability to act as a selective barrier, causing the leakage of vital intracellular contents like ions, metabolites, and proteins, which ultimately leads to cell death. doi.org Some natural compounds have also been observed to cause the coagulation of the cytoplasm and bind to cellular lipids and proteins, further contributing to cellular disruption. nih.gov This direct attack on the physical structure of the microbial cell represents a potent bactericidal mechanism. researchgate.net

Table 2: Proposed Antimicrobial Mechanisms of Alkaloids like this compound

| Mechanism Category | Specific Action | Consequence for Microbe |

|---|---|---|

| Inhibition of Growth Pathways | Blocks cell wall synthesis. researchgate.net | Inability to maintain structural integrity, leading to cell lysis. |

| Inhibits nucleic acid and protein synthesis. mdpi.com | Halts replication and essential metabolic functions. | |

| Cellular Disruption | Increases cell membrane permeability. researchgate.netdoi.org | Leakage of essential intracellular components. |

| Coagulates cytoplasm. nih.gov | Disruption of all cellular functions. |

Mechanistic Basis of Antitumor Activity (In Vitro Cell Line Studies)

The antitumor potential of this compound has been explored through various in vitro studies, revealing its influence on key cellular processes that govern cancer cell growth and survival. These investigations have primarily focused on its ability to halt the cell cycle, trigger programmed cell death (apoptosis), and inhibit cellular proliferation pathways.

Investigation of Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.gov A common feature of cancer is the deregulation of this process, leading to uncontrolled proliferation. Some natural compounds can interfere with the cell cycle in cancer cells, causing them to arrest at specific phases, which can prevent them from dividing and may lead to cell death. frontiersin.org

Studies on compounds with similar actions to this compound have shown that they can induce cell cycle arrest at the G2/M phase. researchgate.net This arrest is often associated with the modulation of key regulatory proteins. For instance, an increase in the expression of cyclin B1 and p21 has been observed in cells treated with microtubule inhibitors, leading to G2/M arrest. researchgate.net The p21Waf1/Cip1 protein is a cyclin-dependent kinase (CDK) inhibitor that can cause cell cycle arrest in the G0 to G1 phase by binding to cyclin-CDK complexes. researchgate.net Similarly, the activation of checkpoint kinases like Chk1 and Chk2 can promote a G2/M arrest. researchgate.net

In the context of HeLa cells, a compound, NBT, was shown to inhibit the release from G1/S and G2/M blocks by affecting the expression of E2F1 and GADD45α, respectively. frontiersin.org The retinoblastoma 1 (Rb1) protein normally inhibits the transcriptional activity of E2F1, thereby preventing entry into the S phase and causing G1 arrest. frontiersin.org Downregulation of E2F1 activity can therefore contribute to a G1/S phase arrest. frontiersin.org Furthermore, the upregulation of GADD45α, along with deregulation of cyclin B1 and disruption of the mitotic spindle, has been linked to G2/M cell cycle arrest. frontiersin.org

| Cell Cycle Phase | Key Regulatory Proteins Modulated | Consequence |

| G1/S | Downregulation of E2F1 | Arrest in G1/S phase |

| G2/M | Upregulation of GADD45α, deregulation of cyclin B1 | Arrest in G2/M phase |

Induction of Apoptosis Pathways

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. mdpi.com Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. nutricion.org The induction of apoptosis in cancer cells is a key mechanism for many anticancer therapies. abcam.com Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. researchgate.netthermofisher.com

The intrinsic pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane and the release of cytochrome c. thermofisher.com This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. mdpi.com The Bcl-2 family of proteins plays a crucial role in regulating this process. thermofisher.com

The extrinsic pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to death receptors on the cell surface. researchgate.net This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8, which then activate effector caspases like caspase-3. researchgate.net

Studies on cordycepin (B1669437), another natural compound, have shown that it can induce apoptosis in human pancreatic cancer cells through the mitochondrial-mediated intrinsic pathway. dovepress.com This involves the regulation of apoptosis-related proteins. dovepress.com Furthermore, cordycepin has been found to induce apoptosis by binding to the DR3 receptor and subsequently activating caspase-8 and caspase-3. nih.gov

| Apoptosis Pathway | Key Events |

| Intrinsic (Mitochondrial) | Cellular stress, mitochondrial permeability change, cytochrome c release, apoptosome formation, caspase-9 activation, caspase-3 activation. thermofisher.com |

| Extrinsic (Death Receptor) | Ligand (e.g., FasL, TNF-α) binding to death receptors, DISC formation, caspase-8 activation, caspase-3 activation. researchgate.net |

Inhibition of Proliferation Pathways

Cancer cell proliferation is driven by the hyperactivity of various signaling pathways. mdpi.com Targeting these pathways is a common strategy in cancer therapy. The PI3K/AKT and MAPK/ERK signaling pathways are two of the most frequently dysregulated pathways in cancer, promoting cell survival and proliferation. mdpi.commdpi.com

Inhibition of these pathways can lead to a halt in proliferation. For instance, studies on cordycepin have revealed that it can inhibit cell proliferation by binding to the A3 adenosine (B11128) receptor, which leads to the suppression of cyclin D1 and c-myc expression. nih.gov The combination of inhibitors for both the PI3K/AKT/mTOR and MAPK/ERK pathways has been shown to be highly effective in blocking the proliferation of intrahepatic cholangiocarcinoma (ICC) cell lines in vitro, resulting in a G1 phase arrest. mdpi.com

Research on a combination of plant extracts demonstrated an anti-proliferative effect on breast cancer cells (MDA-MB-231) by targeting and attenuating the expression of mutant p53, which subsequently led to apoptosis. mdpi.com This effect appeared to be mediated through the p53/Bax/BCL-2/Caspase-3 pathway. mdpi.com

Mechanistic Basis of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer. nih.govmdpi.com Antioxidants can counteract oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems. nih.gov

Radical Scavenging Mechanisms

The primary mechanism by which many antioxidants function is through direct radical scavenging. nih.gov This can occur through several chemical mechanisms, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. mdpi.com The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com

The structure of a compound significantly influences its radical scavenging ability. For example, the presence of a catechol structure (two adjacent hydroxyl groups on an aromatic ring) is known to enhance radical scavenging activity due to good spin delocalization. mdpi.comresearchgate.net The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method used to measure the HAT-based antioxidant activity of substances. nih.gov Various plant extracts have demonstrated significant free-radical scavenging capacity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

| Scavenging Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. mdpi.com |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant transfers an electron and then a proton to the free radical. mdpi.com |

Modulation of Oxidative Stress Pathways

Beyond direct scavenging, antioxidants can also exert their effects by modulating cellular pathways involved in the oxidative stress response. A key player in this process is the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. nih.gov However, under oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov

Alkaloid extracts from Codonopsis Radix have been shown to exert a profound anti-oxidative effect by alleviating oxidative stress. cjnmcpu.com This was achieved through the activation of the AMPK/PGC-1α pathway. cjnmcpu.com Similarly, saponins (B1172615) from Codonopsis pilosula can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby reducing oxidative damage. nih.gov Other studies have shown that total alkaloid extracts can alleviate oxidative stress by reducing ROS and MDA levels while increasing the levels of total antioxidant capacity (T-AOC) and SOD. foodandnutritionresearch.net

Advanced Analytical and Characterization Methodologies in Codonocarpine Research

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

High-resolution spectroscopy is fundamental to determining the complex three-dimensional structure of codonocarpine. numberanalytics.com These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules like this compound. smolecule.commdpi.com Advanced 1D and 2D NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. researchgate.net

For more complex analyses, specialized pulse sequences can be employed. fsu.edunanalysis.com For instance, gradient-based pulse sequences can help in suppressing strong solvent signals and resolving overlapping peaks, which is particularly useful when dealing with complex mixtures or samples with low concentrations of the analyte. magritek.com

Table 1: Key NMR Techniques in this compound Research

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Provides information about the chemical environment of protons. | Determines the number and type of protons in the molecule. |

| ¹³C NMR | Provides information about the carbon skeleton. | Identifies the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY | Establishes proton-proton (H-H) correlations through-bond. hmc.edu | Maps the connectivity of protons within the spermidine (B129725) and aromatic moieties. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). researchgate.net | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. researchgate.net | Connects different structural fragments and confirms the macrocyclic structure. |

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. researchgate.netmdpi.com Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, producing an intact molecular ion. nih.gov The high resolving power of instruments such as Orbitrap or time-of-flight (TOF) mass analyzers allows for mass measurements with high accuracy (typically within a few parts per million), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.comresearchgate.netresearchgate.net

For example, the molecular formula of this compound is C₂₆H₃₁N₃O₅. smolecule.com HRMS can confirm this composition by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) is also employed to fragment the molecular ion and analyze the resulting product ions. uzh.ch This fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound and to differentiate it from its isomers, such as isothis compound. researchgate.netresearchgate.net

Chromatographic Hyphenated Techniques for Complex Mixture Analysis

The isolation and analysis of this compound from natural sources often involve complex mixtures containing other related alkaloids. researchgate.net Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for tackling this complexity. elsevier.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique in the study of natural products like this compound. mdpi.comyoutube.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov

In the context of this compound research, LC-MS/MS is used for the metabolite profiling of plant extracts. evotec.com A reversed-phase HPLC column can be used to separate the different alkaloids present in the extract based on their polarity. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer. By operating the mass spectrometer in a data-dependent acquisition mode, it can automatically switch between acquiring full scan MS data to identify the molecular ions of eluting compounds and acquiring MS/MS data to fragment these ions for structural elucidation. mdpi.com This allows for the rapid identification of known alkaloids, including this compound, and the characterization of new or unexpected metabolites. evotec.comthermofisher.com

Computational Chemistry for Structural Prediction and Conformational Analysis

Computational chemistry provides theoretical insights that complement experimental data, aiding in structural prediction and the analysis of molecular properties. riken.jpbeilstein-journals.org

Quantum mechanical (QM) methods are used to study the electronic structure and properties of molecules at the atomic level. idosr.org By solving the Schrödinger equation for the molecule, these calculations can provide information about its geometry, energy, and electronic properties. northwestern.edu For a molecule like this compound, QM calculations can be used to:

Optimize the molecular geometry: This provides a predicted three-dimensional structure that can be compared with experimental data from techniques like X-ray crystallography or NMR.

Calculate electronic properties: Properties such as the molecular electrostatic potential surface can be calculated. nih.gov This surface illustrates the charge distribution within the molecule and can provide insights into how it might interact with biological targets.

Predict spectroscopic properties: QM calculations can help in the interpretation of experimental spectra, such as NMR chemical shifts and vibrational frequencies. nih.gov

Recent advancements in computational methods, including the use of machine learning and artificial intelligence, are further enhancing the accuracy and predictive power of these theoretical approaches in chemical research. riken.jpchemrxiv.orgnih.gov

Molecular to Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for exploring the complex conformational landscapes of flexible molecules like this compound. numberanalytics.com Due to the inherent flexibility of its large macrocyclic ring and rotatable bonds within the spermidine linker, this compound can adopt a multitude of conformations in solution. These conformational dynamics are challenging to characterize fully through experimental methods alone, which often provide time-averaged or solid-state structural data. MD simulations bridge this gap by providing a detailed, time-resolved atomic-level view of molecular motion, revealing the accessible conformational states, their relative energies, and the pathways for interconversion between them. nih.govfigshare.com

The conformational flexibility of macrocycles is a key determinant of their biological activity and properties. acs.org Understanding the three-dimensional shapes that this compound can adopt is crucial for elucidating its mechanism of action at a molecular level. The ensemble of conformations, rather than a single static structure, likely dictates its ability to interact with biological targets.

Hypothetical Simulation Protocol

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, a standard and robust protocol can be outlined based on established methodologies for other complex natural macrocycles. nih.govdiva-portal.org Such a study would typically commence with a high-quality initial 3D structure of this compound, potentially derived from X-ray crystallography or built and optimized using quantum mechanical methods.

The simulation would then proceed by solvating the this compound molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. nih.govacs.org The choice of solvent is critical, as the polarity of the environment can significantly influence the conformational preferences of the macrocycle, particularly the formation of intramolecular hydrogen bonds. nih.govacs.org The system would be neutralized with ions, and the simulation would be run for a duration sufficient to extensively sample the conformational space, often on the order of hundreds of nanoseconds to microseconds.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Description | Rationale |

| Force Field | OPLS3e, AMBER, CHARMM | These are standard force fields optimized for organic and biomolecules, providing accurate potential energy functions. |

| Solvent Model | TIP3P or SPC/E Water | Explicit solvent models are crucial for accurately representing solute-solvent interactions and their effect on conformation. nih.gov |

| System Size | ~5000-10,000 atoms | This includes the this compound molecule and a sufficient number of water molecules to avoid self-interaction across periodic boundaries. |

| Simulation Time | 200 ns - 1 µs | A long simulation time is necessary to ensure thorough sampling of the conformational landscape and capture rare conformational events. researchgate.net |

| Temperature | 300 K | To simulate conditions relevant to biological systems. |

| Pressure | 1 atm | To maintain a constant pressure ensemble (NPT). |

| Ensemble | NPT (Isothermal-Isobaric) | This ensemble allows the system's volume to fluctuate, which is appropriate for studying conformational changes in solution. |

Analysis of Conformational Landscapes

The trajectory data generated from the MD simulation, which contains the coordinates of all atoms at regular time intervals, would be subjected to rigorous post-processing analysis to delineate the conformational landscape.

One primary method of analysis is the clustering of conformations based on structural similarity, typically using the root-mean-square deviation (RMSD) of atomic positions. acs.org This groups the vast number of snapshots from the simulation into a smaller set of representative conformations, or clusters, that represent distinct, metastable states. The population of each cluster provides an estimate of the relative stability of that conformation.

Further insight can be gained through Principal Component Analysis (PCA). PCA is a dimensionality-reduction technique that can identify the dominant modes of motion within the molecule from the MD trajectory. nih.gov By projecting the trajectory onto the first few principal components (PCs), a low-dimensional free energy landscape can be constructed. The valleys or basins on this landscape correspond to the most stable conformational states, while the hills represent the energy barriers that must be overcome for transitions between these states to occur.

Table 2: Hypothetical Conformational Analysis Findings for this compound

| Conformational State | Representative Structure Features | Relative Population (%) | Key Dihedral Angles (degrees) | Intramolecular H-Bonds |

| State A (Global Minimum) | Compact, folded structure | 45 | T1: -60, T2: 170 | Yes (e.g., between spermidine N-H and a phenolic oxygen) |

| State B | Extended, open conformation | 30 | T1: 180, T2: 60 | No |

| State C | Partially folded structure | 20 | T1: 75, T2: -165 | Yes (different pattern from State A) |

| State D (Transient) | Twisted-ring conformation | 5 | T1: -120, T2: -90 | No |

Note: The data in this table is illustrative and based on typical findings for macrocyclic alkaloids. It serves to demonstrate the type of information that would be obtained from an MD simulation and subsequent analysis.

The investigation of this compound's conformational landscape via molecular dynamics simulations would provide invaluable, detailed insights into its structural flexibility. By revealing the ensemble of accessible conformations and the energetic relationships between them, these computational studies can rationalize its physicochemical properties and serve as a foundation for understanding its interactions with biological targets, ultimately guiding further research into its therapeutic potential. mdpi.com

Metabolic Studies of Codonocarpine in Biological Systems Non Human

Identification of Codonocarpine Metabolites and Biotransformation Products

There are currently no published studies that have identified any metabolites or biotransformation products of this compound in any non-human biological system. In vitro experiments using liver microsomes or other enzyme preparations, which are standard methods for elucidating drug metabolism, have not been reported for this compound. Consequently, no data is available on the chemical structures of potential metabolites that may be formed through processes such as oxidation, reduction, hydrolysis, or conjugation.

Enzymatic Pathways of this compound Metabolism

Due to the absence of metabolic studies, the enzymatic pathways responsible for the metabolism of this compound remain unknown. Key enzyme families typically involved in the biotransformation of xenobiotics, such as cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), esterases, or UDP-glucuronosyltransferases (UGTs), have not been investigated in relation to this compound. Therefore, it is not possible to specify which enzymes, if any, are involved in its breakdown or chemical modification in biological systems.

Factors Influencing this compound Metabolic Fate

There is no information available regarding the factors that might influence the metabolic fate of this compound. Research into how species differences, genetic polymorphisms in metabolic enzymes, or the co-administration of other compounds might affect the rate and pathway of this compound metabolism has not been conducted. Similarly, the influence of physiological or environmental factors on its biotransformation is yet to be explored.

Future Research Directions and Translational Perspectives for Codonocarpine

Emerging Methodologies in Natural Product Chemistry Applied to Codonocarpine

The study of natural products like this compound is being revolutionized by high-throughput and data-driven scientific methods. These technologies offer the potential to uncover novel biological activities and mechanisms of action with unprecedented depth and efficiency.

Omics technologies, which involve the large-scale study of biological molecules, provide a holistic view of the interactions between a compound and a biological system. humanspecificresearch.orgnih.gov These approaches are pivotal for moving beyond single-endpoint assays to understand the broader physiological impact of this compound.

Metabolomics: This technique involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.orgduke.edu A metabolomic profiling study on sugar beet identified this compound as one of the key alkaloids present at higher levels in plant germplasm resistant to the fungal pathogen R. solani. mdpi.com This finding suggests a role for this compound in plant defense mechanisms. mdpi.com Future metabolomic studies could be designed to systematically track the changes in the metabolome of bacterial, fungal, or human cells upon treatment with this compound. This would help to pinpoint the specific metabolic pathways it disrupts, offering clues to its antimicrobial and cytotoxic effects. mdpi.com

Proteomics: As the large-scale study of proteins, proteomics can identify the direct protein targets of this compound and the subsequent changes in protein expression that constitute its mechanism of action. humanspecificresearch.orgnih.gov For instance, applying proteomic techniques to cells treated with this compound could reveal alterations in the abundance of proteins involved in inflammation or cell cycle regulation, providing a molecular basis for its observed anti-inflammatory and cytotoxic properties. smolecule.comduke.edu

Chemoinformatics applies computational methods to analyze chemical and biological data, enabling the prediction of properties and the generation of new hypotheses. neovarsity.orgmdpi.com When combined with data mining, which uncovers patterns in large datasets, these approaches can accelerate the exploration of this compound's therapeutic potential. frontiersin.org